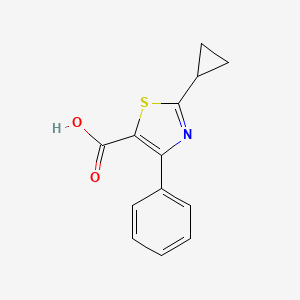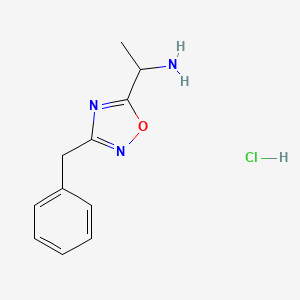
2-环丙基-4-苯基-1,3-噻唑-5-羧酸
描述
“2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that consists of sulfur and nitrogen atoms . This ring is an important moiety in the world of chemistry due to its aromatic properties, which allow the pi (π) electrons to move freely from one bond to other bonds . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Synthesis Analysis
The synthesis of compounds similar to “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” often involves reactions with different aromatic aldehydes . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” is characterized by a thiazole ring, which consists of sulfur and nitrogen atoms . This ring has many reactive positions where various types of reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Chemical Reactions Analysis
The thiazole ring in “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” can participate in various types of reactions due to its aromaticity . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .科学研究应用
抗癌活性
噻二唑衍生物已被研究用于其潜在的抗癌特性。 例如,某些 1,3,4-噻二唑化合物对各种癌细胞系表现出细胞毒性 .
抗菌剂
1,3,4-噻二唑骨架以其抗菌特性而闻名。 一些具有该骨架的药物,如磺胺甲恶唑和乙酰唑胺,表现出多种生物活性,包括抗菌作用 .
抗氧化特性
噻唑衍生物已被合成并评估其抗氧化能力。 该类化合物中的一些化合物在体外表现出强大的抗氧化活性 .
抗肿瘤活性
据报道,一些噻唑具有抗肿瘤和细胞毒性活性。 某些合成的噻唑化合物对人类肿瘤细胞系表现出有效的作用 .
未来方向
The thiazole moiety has been an area of interest for medicinal chemists due to its potential in the development of novel therapeutic agents for a variety of pathological conditions . Therefore, “2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid” and similar compounds may be subjects of future research in drug development .
作用机制
Target of Action
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds interact with a variety of targets, suggesting that 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid may also interact with multiple targets.
Mode of Action
Thiazole-containing molecules are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid. For instance, the compound’s solubility in various solvents may affect its distribution in the body and its interaction with biological targets . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .
生化分析
Biochemical Properties
2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its reactive thiazole ring. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of certain enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the activation or inhibition of enzymatic activities, thereby influencing various biochemical pathways.
Cellular Effects
The effects of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the expression of genes involved in inflammatory responses and apoptosis . Additionally, 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, the compound may inhibit the activity of enzymes involved in DNA replication, thereby affecting cell proliferation. Additionally, 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid in laboratory settings have been studied to understand its stability and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its biological activity . In some cases, the degradation products may also exhibit biological activity. Long-term exposure to 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid has been shown to affect cellular functions such as proliferation, differentiation, and apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. The threshold for these effects can vary depending on the species and the route of administration. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects.
Metabolic Pathways
2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted through urine or bile. These metabolic pathways can influence the compound’s bioavailability and duration of action. Additionally, 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid may affect metabolic flux and the levels of certain metabolites, thereby impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid plays a crucial role in its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect mitochondrial function. The subcellular localization of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid can influence its ability to modulate cellular processes and determine its overall biological effects.
属性
IUPAC Name |
2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-10(8-4-2-1-3-5-8)14-12(17-11)9-6-7-9/h1-5,9H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEWOOZGTYKUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201229629 | |
| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-51-3 | |
| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201229629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)



![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)




![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)




